molecular formula C22H24N4OS B430090 2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline

2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B430090
M. Wt: 392.5 g/mol
InChI Key: ZTKYNNYXODEYQV-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline is a novel synthetic chemical hybrid compound designed for advanced pharmaceutical and biological research. It features a molecular architecture combining a 1,2,4-triazole ring, a well-established pharmacophore in medicinal chemistry, with a tetrahydroquinoline scaffold. The 1,2,4-triazole moiety is widely recognized for its significant antifungal properties by potentially inhibiting fungal cytochrome P450 (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, 1,2,4-triazole derivatives are investigated for a broad spectrum of other biological activities, including antibacterial, anticancer, and anti-inflammatory effects . The tetrahydroquinoline core is a privileged structure found in compounds with diverse biological activities, and derivatives have been explored as inhibitors for various targets, such as cholesteryl ester transfer protein (CETP) . The integration of these two motifs via a sulfanyl-acetyl linker is intended to create a unique molecular entity with potential multi-target or enhanced activity, making it a valuable candidate for lead optimization in drug discovery programs. Researchers can utilize this compound in high-throughput screening, mechanism-of-action studies, and as a building block for developing new therapeutic agents. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C22H24N4OS/c1-21(2)14-22(3,16-9-5-4-6-10-16)17-11-7-8-12-18(17)26(21)19(27)13-28-20-23-15-24-25-20/h4-12,15H,13-14H2,1-3H3,(H,23,24,25)

InChI Key

ZTKYNNYXODEYQV-UHFFFAOYSA-N

SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC=NN3)(C)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NC=NN3)(C)C4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

The compound 2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline is a hybrid molecule that combines features of tetrahydroquinoline and 1,2,4-triazole. This structure suggests potential biological activities based on the pharmacological profiles associated with both moieties. The triazole ring is known for its diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be summarized as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole derivatives have been shown to be effective against various fungal pathogens such as Candida albicans and Aspergillus niger. Studies have demonstrated that modifications on the triazole ring can enhance antifungal potency. For example, certain triazole derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antifungal agents like fluconazole .
  • Antibacterial Activity : The hybrid nature of this compound may also confer antibacterial properties. Compounds similar to this have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives with a phenyl group at specific positions on the triazole ring have been reported to exhibit enhanced activity against resistant strains of bacteria .

Anticancer Potential

The incorporation of the tetrahydroquinoline structure in conjunction with the triazole has led to investigations into the compound's anticancer properties. Studies suggest that such hybrids can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The triazole moiety may interfere with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. Specific derivatives have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings has been correlated with increased activity against microbial strains. Additionally, variations in alkyl chain lengths attached to the nitrogen atoms in the triazole ring can significantly affect potency .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. Notably, compounds with specific substituents demonstrated MIC values significantly lower than traditional antibiotics .
  • Anticancer Evaluation : Research involving quinoline-triazole hybrids revealed promising results in inhibiting tumor growth in vitro. These compounds were shown to induce apoptosis in various cancer cell lines through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares structural similarities with other 1,2,4-triazole-containing tetrahydroquinoline derivatives. Key analogues include:

Compound Name Key Structural Differences Biological Activity/Applications Reference
N-Cyclohexyl-2-(5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide dihydrate Pyridyl and p-tolyl substituents on triazole; cyclohexyl acetamide group Enzyme inhibition (e.g., kinase targets)
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2-yl)ethanone Allyl and methoxyphenyl substituents on triazole; isoquinoline moiety Antimicrobial screening
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione Dual triazole rings; ethyl and methyl substituents Crystallography studies
  • The 2,2,4-trimethyl configuration on the tetrahydroquinoline core reduces conformational flexibility, which may enhance binding specificity to rigid enzyme pockets compared to unsubstituted derivatives .

Pharmacological Activity

  • Antimicrobial Activity : Triazole-thioacetyl derivatives (e.g., 5a–5c in ) exhibit MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the sulfanyl group’s interaction with bacterial enzymes .

Physicochemical Properties

Property Compound A Analogues (e.g., ) Notes
Molecular Weight ~449.5 g/mol (calculated) 494.6–522.6 g/mol Lower MW may improve bioavailability
Melting Point Not reported 178–216°C (triazole-thiosemicarbazides) High MP suggests crystalline stability
LogP (Predicted) ~3.8 (estimated) 2.1–4.5 (varies with substituents) Phenyl groups increase hydrophobicity

Preparation Methods

Domino Reduction-Cyclization Strategies

The tetrahydroquinoline scaffold is frequently assembled via domino reactions combining reduction and cyclization steps. For example, Miyata et al. demonstrated that chromium Fischer carbene intermediates undergo thermal annulation to form tetrahydroquinolines under acetonitrile reflux. Applied to the target compound, a pre-functionalized aniline derivative A (2-amino-4-phenylbenzyl alcohol) could react with a ketone precursor B (2,2,4-trimethylcyclohexanone) under acidic conditions to form the bicyclic intermediate C (Fig. 1). Manganese-catalyzed borrowing hydrogen methodology further optimizes this step by enabling dehydrogenation of B to a ketone, followed by reductive amination with A to yield the core structure in 65–78% yield.

Key Reaction Conditions

  • Catalyst: [Mn(PN₃)(CO)₃] (5 mol%)

  • Solvent: Toluene, 110°C, 24 h

  • Reducing Agent: H₂ (1 atm) or iPrOH

Acid-Catalyzed Ring Closure

Ortiz-Marciales’ protocol employs borane-mediated reduction of indanone oximes to tetrahydroquinolines. For the target molecule, 1-indanone oxime D modified with 2,2,4-trimethyl and phenyl groups could undergo BH₃·THF treatment to induce α-elimination and aryl migration, forming the cyclic imine E . Subsequent reduction with NaBH₄ yields the core structure F with cis stereochemistry at C2 and C4 (dr > 9:1).

Alternative Catalytic Approaches

One-Pot Cascade Synthesis

A streamlined approach combines core formation and triazole coupling in one pot. Starting with 2-aminobenzyl alcohol M and 2,2,4-trimethyl-4-phenylcyclohexanol N , manganese-catalyzed borrowing hydrogen generates the tetrahydroquinoline O , which undergoes in-situ acetylation and triazole thiol coupling to yield the final product. This method reduces purification steps but suffers from moderate overall yield (32–40%).

Solid-Phase Synthesis

Immobilizing the aniline precursor on Wang resin enables iterative functionalization. After cyclization and acetylation, cleavage from the resin with TFA/H₂O releases the target compound with >95% purity. This method is scalable but requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Domino Reduction65–7890High diastereoselectivityMulti-step purification
Borrowing Hydrogen40–6085Atom-economic, one-potModerate yields
Solid-Phase70–7595High purity, scalableRequires resin synthesis
Catalytic Acetylation45–7288Microwave compatibilitySensitive to moisture

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